molecular formula C30H25BrN2O4 B12032656 [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

Cat. No.: B12032656
M. Wt: 557.4 g/mol
InChI Key: SAPSFYIYNGWKRX-KCSSXMTESA-N
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Description

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate is a complex organic compound with a molecular formula of C28H22BrN3O5S This compound is notable for its unique structure, which includes a bromine atom, a hydrazone linkage, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate typically involves multiple steps. One common method includes the following steps:

    Hydrazone Formation: The reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone linkage.

    Esterification: The reaction of the resulting compound with a benzoic acid derivative to form the ester group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can also occur, potentially converting the hydrazone back to the corresponding hydrazine.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso compound, while reduction could produce a hydrazine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydrazone linkage is of interest due to its potential interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe for detecting specific biomolecules.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structure suggests it could interact with biological targets, making it a candidate for further pharmacological studies.

Industry

While not widely used in industry, the compound’s unique properties could make it useful in specialized applications, such as the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may play a key role in these interactions, potentially inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[(4-chlorophenyl)sulfonyl]amino]benzoylhydrazono]methylphenyl 2-methylbenzoate
  • [4-bromo-2-[(E)-[(4-methylphenyl)sulfonyl]amino]benzoylhydrazono]methylphenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate is unique due to its specific combination of functional groups

Properties

Molecular Formula

C30H25BrN2O4

Molecular Weight

557.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C30H25BrN2O4/c1-20-7-9-22(10-8-20)19-36-26-14-11-23(12-15-26)29(34)33-32-18-24-17-25(31)13-16-28(24)37-30(35)27-6-4-3-5-21(27)2/h3-18H,19H2,1-2H3,(H,33,34)/b32-18+

InChI Key

SAPSFYIYNGWKRX-KCSSXMTESA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C

Origin of Product

United States

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